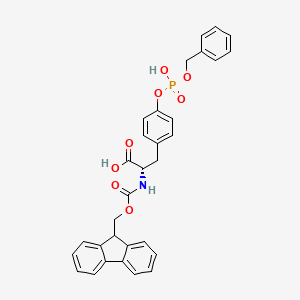

Fmoc-Tyr(HPO3Bzl)-OH

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

191348-16-0 |

|---|---|

Molecular Formula |

C31H28NO8P |

Molecular Weight |

573.5 g/mol |

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(phosphono)amino]-3-(4-phenylmethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C31H28NO8P/c33-30(34)29(18-21-14-16-23(17-15-21)39-19-22-8-2-1-3-9-22)32(41(36,37)38)31(35)40-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,33,34)(H2,36,37,38) |

InChI Key |

RIWNJZRITIBMDX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COP(=O)(O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)N(C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)P(=O)(O)O |

Synonyms |

191348-16-0; Fmoc-Tyr(HPO3Bzl)-OH; (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(((benzyloxy)(hydroxy)phosphoryl)oxy)phenyl)propanoicacid; AmbotzFAA1432; SCHEMBL15630875; MolPort-006-701-299; CF-854; ZINC71788151; AKOS016003506; AK-49526; FT-0660779; ST24034064; N-alpha-(9-Fuorenylmethyloxycarbonyl)-2-benzyl-l-phosphotyrosine |

Origin of Product |

United States |

Optimization and Challenges in Solid Phase Peptide Synthesis Spps Utilizing Fmoc Tyr Hpo3bzl Oh

Enhancement of Coupling Efficiencies for Fmoc-Tyr(HPO3Bzl)-OH Incorporation

The partially protected phosphate (B84403) group of this compound can interfere with the coupling reaction, leading to lower yields. sigmaaldrich-jp.com Optimizing the coupling conditions is therefore essential for efficient incorporation.

The choice of coupling reagent significantly impacts the success of incorporating this compound. Uronium-based reagents are generally more effective than phosphonium-based reagents for this purpose. sigmaaldrich-jp.combachem.com

Uronium/Aminium Reagents (HATU, HCTU): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly recommended for coupling Fmoc-protected phosphoamino acids. sigmaaldrich.compeptide.com HATU, in particular, is noted for its high reactivity, which can lead to faster and more complete coupling reactions with less epimerization. sigmaaldrich.compeptide.com These reagents convert the protected amino acid into a more reactive OAt or O-6-ClBt ester, respectively. sigmaaldrich.com The use of HATU or HCTU is often the method of choice for achieving efficient coupling of this compound. peptide.com For particularly difficult couplings, such as those involving sterically hindered residues, HATU has proven to be one of the most efficient reagents. sigmaaldrich.com

Phosphonium (B103445) Reagents (PyBOP): While widely used in SPPS, phosphonium reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) can exhibit poor performance when coupling this compound. sigmaaldrich-jp.com This is attributed to the potential for the phosphate hydroxyl group to interfere with the activation process. sigmaaldrich-jp.com The unprotected phosphoryl side-chain can undergo undesired reactions with phosphonium-based reagents. bachem.com Consequently, uronium-based reagents are generally preferred for incorporating this modified amino acid. sigmaaldrich-jp.com

Carbodiimides (DIPCDI): Similar to PyBOP, poor incorporation efficiencies have been observed with carbodiimide (B86325) reagents like DIPCDI (N,N'-Diisopropylcarbodiimide), likely due to the same interference from the phosphate hydroxyl group. sigmaaldrich-jp.com

The following table summarizes the general recommendations for coupling reagents for this compound.

| Coupling Reagent Class | Specific Reagents | Recommended for this compound? | Rationale |

| Uronium/Aminium | HATU, HCTU | Yes (Highly Recommended) | Form highly reactive esters, leading to efficient coupling and are less prone to side reactions with the phosphate group. sigmaaldrich-jp.comsigmaaldrich.compeptide.comsigmaaldrich.com |

| Phosphonium | PyBOP | No (Generally Not Recommended) | Potential for side reactions with the unprotected phosphate hydroxyl group, leading to poor incorporation. sigmaaldrich-jp.combachem.com |

| Carbodiimide | DIPCDI | No (Generally Not Recommended) | Similar to phosphonium reagents, can result in low coupling yields due to phosphate group interference. sigmaaldrich-jp.com |

The choice and amount of tertiary amine base are critical for activating the coupling reaction and maintaining optimal pH without inducing side reactions.

DIPEA (N,N-Diisopropylethylamine): DIPEA is the most commonly used base in conjunction with uronium coupling reagents. bachem.com For the coupling of this compound, a higher-than-usual excess of DIPEA is often beneficial. sigmaaldrich-jp.compeptide.com Increasing the amount of DIPEA from the standard two to three equivalents to a three-fold or even higher excess can significantly improve coupling yields. sigmaaldrich-jp.comsigmaaldrich.com For instance, one protocol suggests using 15 equivalents of DIPEA with 5 equivalents of the amino acid and coupling reagent. sigmaaldrich-jp.com This increased basicity helps to ensure the complete activation of the amino acid and facilitate the coupling reaction. sigmaaldrich-jp.compeptide.com

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): While DBU is a very strong, non-nucleophilic base primarily used for Fmoc deprotection, especially in cases where piperidine (B6355638) is problematic, its use as a base in the coupling step is less common. peptide.com However, in specific, optimized protocols, DBU has been used for Fmoc deprotection of phosphorylated serine to minimize β-elimination. hku.hk For coupling, DIPEA remains the standard choice. sigmaaldrich-jp.comsigmaaldrich.com

The following table provides a general guideline for the use of DIPEA in coupling reactions involving this compound.

| Base | Recommended Equivalents (relative to amino acid) | Purpose |

| DIPEA | 3 to 4 (or higher) | To facilitate the efficient activation of the amino acid by the coupling reagent and drive the coupling reaction to completion. sigmaaldrich-jp.comsigmaaldrich.compeptide.com |

Steric Hindrance: The bulky nature of the this compound residue itself, combined with adjacent bulky amino acids, can sterically hinder the approach of the activated amino acid to the N-terminal amine of the peptide resin. researchgate.netbiorxiv.org This is a common challenge in the synthesis of multi-phosphorylated peptides or sequences with clustered phosphorylated residues. researchgate.netnih.gov For example, coupling Fmoc-Thr(HPO3Bzl)-OH, a similarly bulky residue, to a valine residue has been shown to be sterically challenging. sigmaaldrich-jp.com

Electrostatic Repulsion: In the synthesis of peptides with multiple phosphate groups, electrostatic repulsion between the negatively charged phosphate moieties can further decrease coupling yields. researchgate.netnih.gov

Sequence-Dependent Effects: The difficulty of incorporating phosphotyrosine can be highly sequence-dependent. biorxiv.org Coupling a phosphorylated amino acid directly to another phosphorylated residue is particularly challenging. biorxiv.org In such cases, standard coupling protocols may be insufficient, requiring strategies such as double coupling cycles and extended reaction times to achieve acceptable yields. rsc.org Research on multi-phosphorylated peptides has shown that while the first few phosphorylated residues may be incorporated smoothly, subsequent additions often require more forcing conditions. rsc.org For instance, the synthesis of a peptide with a fourth consecutive pThr residue was found to be inefficient with a standard protocol due to steric hindrance, necessitating a double coupling approach. biorxiv.org

Strategic Use of Tertiary Amines and Base Equivalents (e.g., DIPEA, DBU) to Facilitate Coupling

Mitigation of Undesirable Side Reactions During this compound Synthesis

Beyond coupling efficiency, the successful synthesis of phosphotyrosine-containing peptides requires careful management of potential side reactions, particularly during the Fmoc deprotection step.

A significant side reaction during the Fmoc deprotection of this compound is the formation of a salt between the acidic phosphate group and the basic piperidine used for deprotection. sigmaaldrich-jp.comsigmaaldrich.com

The Problem: The partially protected phosphate group can be deprotonated by piperidine, forming a piperidinium (B107235) salt on the peptide resin. sigmaaldrich-jp.compeptide.com This trapped piperidine is a secondary amine and can react with the incoming activated amino acid in the subsequent coupling step. sigmaaldrich.comrsc.org This reaction consumes the activated amino acid, effectively reducing its concentration and leading to incomplete coupling and the formation of deletion sequences. sigmaaldrich-jp.comrsc.org While this may not be a major issue for peptides with a single phosphotyrosine, it can severely impact the synthesis of peptides containing multiple phosphorylated residues. sigmaaldrich-jp.comsigmaaldrich.com

Mitigation Strategies:

Increased Reagent Excess: A straightforward approach is to simply increase the excess of the activated amino acid and coupling reagents to compensate for the amount consumed by the piperidine salt. sigmaaldrich-jp.comsigmaaldrich.com

Tertiary Amine Wash/Counterion Exchange: A more robust strategy is to perform a wash step with a solution containing a tertiary amine, such as DIPEA, after the piperidine-mediated Fmoc deprotection. sigmaaldrich-jp.comsigmaaldrich.com This exchanges the piperidine counterion for the tertiary amine, which does not react with the activated amino acid. sigmaaldrich-jp.com A typical procedure involves washing the resin with a DMF solution containing DIPEA and a small amount of acid like TFA. sigmaaldrich-jp.com This counterion exchange is particularly recommended when synthesizing peptides with multiple phosphorylated residues. peptide.com

While β-elimination is a more pronounced issue for phosphoserine and phosphothreonine residues, it is important to understand the conditions that might promote it, although phosphotyrosine itself cannot undergo this specific reaction due to its chemical structure. rsc.org

The Mechanism: β-elimination occurs under basic conditions, such as those used for Fmoc deprotection, where a proton is abstracted from the α-carbon, leading to the elimination of the phosphate group and the formation of a dehydroamino acid. rsc.orgacs.org This side reaction competes with the desired Fmoc deprotection. acs.org

Relevance to this compound: Phosphotyrosine lacks the β-hydrogen that is abstracted in this reaction, making it inherently stable against β-elimination. rsc.orgresearchgate.net Studies have explicitly shown that while piperidine-mediated β-elimination can occur with N-terminal phosphoserine residues, it does not happen with the corresponding phosphotyrosine residues under the same conditions. researchgate.net

Control Strategies for pSer/pThr (for context): For phosphoserine and phosphothreonine, where β-elimination is a significant concern, especially at elevated temperatures or with microwave assistance, several strategies are employed. acs.orgresearchgate.net These include performing the deprotection at room temperature, or using alternative, less nucleophilic bases like DBU at very low concentrations (e.g., 0.5%) for short periods, which has been shown to favor Fmoc deprotection over β-elimination. researchgate.netacs.org Theoretical calculations have shown that the energy barrier for β-elimination using DBU is significantly higher than that for Fmoc deprotection, making it a kinetically favorable choice. acs.org

The following table summarizes the key side reactions and their mitigation strategies.

| Side Reaction | Description | Mitigation Strategies |

| Piperidine Salt Formation | The acidic phosphate group of this compound forms a salt with piperidine during Fmoc deprotection. This trapped piperidine then reacts with and consumes the activated amino acid in the next coupling step. sigmaaldrich-jp.comsigmaaldrich.com | - Increase the excess of amino acid and coupling reagents. sigmaaldrich-jp.comsigmaaldrich.com- Perform a counterion exchange wash with a tertiary amine (e.g., DIPEA) after Fmoc deprotection. sigmaaldrich-jp.compeptide.com |

| β-Elimination | Base-catalyzed elimination of the phosphate group, forming a dehydroamino acid. rsc.orgacs.org | - Not applicable to this compound as it is structurally incapable of undergoing this reaction. rsc.orgresearchgate.net |

Management of Intramolecular Pyrophosphate Formation

The synthesis of peptides containing phosphotyrosine residues, particularly adjacent ones, presents a risk of intramolecular pyrophosphate formation. rsc.orgcaymanchem.com This side reaction can occur when the phosphate group of one residue reacts with an activated phosphate on a neighboring residue. The use of this compound, which has a partially protected phosphate monoester, means a reactive hydroxyl group is present on the phosphate moiety. This free hydroxyl can potentially participate in side reactions, including pyrophosphate formation, especially during the activation step for the subsequent amino acid coupling. sigmaaldrich-jp.comsigmaaldrich.com

While this issue is most pronounced with the completely unprotected Fmoc-Tyr(PO3H2)-OH, the monobenzyl-protected version is not immune to such complications. sigmaaldrich-jp.comsigmaaldrich.com The primary strategy to definitively manage and eliminate this side reaction involves the use of fully protected phosphotyrosine building blocks. sigmaaldrich-jp.com Derivatives such as Fmoc-Tyr(PO(NMe2)2)-OH, where the phosphate group is fully masked, offer improved solubility and completely prevent the possibility of pyrophosphate formation. sigmaaldrich-jp.comsigmaaldrich.com Therefore, when synthesizing peptides with sequences containing adjacent phosphotyrosine residues, switching from a partially protected building block like this compound to a fully protected version is the most effective management strategy.

Table 1: Comparison of Phosphotyrosine Derivatives and Pyrophosphate Formation Risk

| Derivative | Phosphate Protection | Risk of Pyrophosphate Formation | Management Strategy |

| Fmoc-Tyr(PO3H2)-OH | None (dihydrogen phosphate) | High, especially in pTyr-pTyr sequences. sigmaaldrich-jp.comsigmaaldrich.com | Use of fully protected derivatives. |

| This compound | Partial (monobenzyl ester) | Moderate; the free hydroxyl can be reactive. sigmaaldrich-jp.compeptide.com | Careful selection of coupling conditions; use of fully protected derivatives for critical sequences. |

| Fmoc-Tyr(PO(NMe2)2)-OH | Full (tetramethyl phosphorodiamidate) | Eliminated. sigmaaldrich-jp.comsigmaaldrich.com | Direct use in synthesis; requires specific deprotection steps. rsc.org |

Avoidance of Benzylation of Sensitive Peptide Residues

A significant challenge associated with the use of benzyl (B1604629) (Bzl) protecting groups in solid-phase peptide synthesis (SPPS) is the potential for benzylation of sensitive residues during the final cleavage step. sigmaaldrich-jp.compeptide.com When using this compound, the benzyl group is typically removed from the phosphate using a strong acid cocktail, most commonly based on 95% trifluoroacetic acid (TFA). peptide.com During this acidic cleavage, the benzyl group is released as a stable benzyl carbocation.

This electrophilic carbocation can then attack nucleophilic side chains of other amino acids present in the peptide sequence. sigmaaldrich-jp.com Residues such as cysteine (Cys) and tyrosine (Tyr) are particularly susceptible to this unwanted alkylation. sigmaaldrich-jp.com To prevent this side reaction, a standard practice is to include a scavenger in the cleavage cocktail. sigmaaldrich-jp.compeptide.com Ethanedithiol (EDT) is a commonly used scavenger that effectively captures the liberated benzyl carbocations, thus preventing their reaction with the peptide. sigmaaldrich-jp.compeptide.com The inclusion of EDT in the TFA cleavage mixture is a crucial and effective strategy to avoid the benzylation of sensitive residues when synthesizing peptides with this compound. peptide.com

Advanced Techniques for Multi-Phosphorylated Peptide Assembly with this compound

The synthesis of peptides containing multiple phosphorylation sites is a formidable challenge due to decreased coupling efficiency and an increase in potential side reactions with each added phosphoamino acid. rsc.orgnih.gov Advanced techniques have been developed to facilitate the reliable assembly of these complex molecules using building blocks like this compound and its serine/threonine counterparts.

Application of Microwave-Assisted SPPS for Improved Synthesis Kinetics

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a powerful technique to enhance the speed and efficiency of peptide synthesis, particularly for difficult sequences such as multi-phosphorylated peptides. creative-peptides.combiorxiv.org The application of microwave energy allows for rapid and uniform heating of the reaction system, which significantly accelerates the kinetics of both the coupling and deprotection steps. creative-peptides.com

When using Fmoc-phosphoamino acid building blocks like Fmoc-Ser(HPO3Bzl)-OH and Fmoc-Thr(HPO3Bzl)-OH, which are analogous to this compound, microwave heating up to 75°C has been successfully applied during the coupling steps to improve yields. rsc.orgbiorxiv.org However, to minimize side reactions like β-elimination, which is promoted by basic conditions at high temperatures, the Fmoc-deprotection step is often performed at room temperature. rsc.orgnih.gov

A critical consideration in MW-SPPS of phosphopeptides is the final cleavage step. Acidic cleavage conducted under microwave irradiation has been reported to cause re-benzylation of the peptide chain by the cleaved protecting group. researchgate.net Therefore, performing the cleavage at room temperature is recommended to minimize this undesired alkylation. researchgate.net

Table 2: Research Findings in Microwave-Assisted SPPS of Phosphopeptides

| Research Focus | Key Findings | Reference |

| Synthesis of Multiphosphorylated Peptides | Microwave heating (up to 75°C) during coupling improves yields. Fmoc deprotection is kept at room temperature to prevent β-elimination. | rsc.org |

| Difficult Couplings | For sterically hindered couplings, such as introducing a fifth or sixth adjacent phosphoamino acid, double couplings or the use of a higher excess of the building block may be required even with microwave assistance. | rsc.orgbiorxiv.org |

| Cleavage Side Reactions | TFA-mediated cleavage under microwave conditions can lead to re-attachment of the benzyl protecting group to the peptide. Room temperature cleavage is advised to prevent this. | researchgate.net |

| Accelerated Protocols | Combining high temperatures (90°C) with low concentrations of DBU (0.5%) for Fmoc deprotection can significantly speed up the synthesis while suppressing β-elimination. | nih.govacs.org |

Development of Automated Protocols for Complex Phosphopeptide Constructs

The inherent difficulty of synthesizing multi-phosphorylated peptides has driven the development of specialized automated protocols to improve reliability and yield. rsc.orgnih.gov Standard automated synthesizers can be programmed with modified cycles to handle the challenging couplings of this compound and its analogs. sigmaaldrich-jp.com

One approach involves creating a combinatorial strategy where the synthesis protocol is adapted in real-time based on the difficulty of the coupling. For instance, a standard cycle with a single coupling might be used for the first few phosphoamino acids, but the protocol can be automatically switched to a "double coupling" (DC-pSPPS) or an "excess building block" (EBB-pSPPS) method for more sterically hindered residues. biorxiv.org These methods utilize repeated couplings or higher concentrations of the phosphoamino acid and activating reagents to drive the reaction to completion. biorxiv.org

Furthermore, specialized automated systems have been developed. The "Accelerated Multiphosphorylated Peptide Synthesis" (AMPS) method utilizes a custom-built reactor with efficient overhead stirring and precise temperature control to enable rapid synthesis at high temperatures while minimizing side reactions. nih.gov In other work, automated glycan synthesizers, which offer excellent temperature control, have been repurposed for the synthesis of peptides with up to nine clustered phosphorylations in reasonable yields. rsc.org

Table 3: Automated Synthesis Strategies for Multi-phosphorylated Peptides

| Strategy | Description | Application | Reference |

| Combinatorial pSPPS | Automated protocol switches between normal, double coupling (DC), and excess building block (EBB) cycles based on coupling difficulty. | Synthesis of peptides with multiple adjacent pSer and pThr residues. | biorxiv.org |

| AMPS | Utilizes a custom reactor with overhead stirring, high temperature, and specific reagents (e.g., 0.5% DBU) for rapid synthesis. | Fast synthesis of multiphosphorylated peptides with high purity. | nih.gov |

| Repurposed Synthesizers | Use of automated glycan synthesizers with superior temperature control for the Fmoc-deprotection step. | Synthesis of heavily phosphorylated peptides (up to 9 p-sites). | rsc.org |

Integration of this compound into Segment Condensation and Ligation Strategies

The building block this compound has been successfully integrated into such strategies. In one reported synthesis, a C-terminal peptide segment containing a phosphotyrosine residue was synthesized using Fmoc-Tyr(PO3HBzl)-OH. rsc.org This segment, featuring the phosphotyrosine, was then used in a native chemical ligation reaction with another synthetic N-terminal peptide segment to assemble the full-length target protein. rsc.org This demonstrates the utility of this compound not only for direct SPPS of phosphopeptides but also as a crucial component in the modular synthesis of larger, more complex phosphoproteins via ligation techniques.

Applications of Fmoc Tyr Hpo3bzl Oh in Advanced Chemical Biology and Biochemical Research

Design and Synthesis of Phosphopeptides for Studying Protein-Protein Interactions

The synthesis of phosphopeptides using Fmoc-Tyr(HPO3Bzl)-OH is a cornerstone for investigating protein-protein interactions (PPIs) that are mediated by phosphotyrosine recognition domains, such as SH2 (Src Homology 2) domains. colorado.edu These domains play a pivotal role in signal transduction pathways by binding to specific phosphotyrosine-containing sequences on their target proteins. colorado.edu

By incorporating this compound into synthetic peptides, researchers can create precise mimics of the phosphorylated motifs recognized by SH2 domains and other phosphotyrosine-binding domains. colorado.educhemimpex.com This allows for detailed in vitro studies of binding affinities and specificities. For example, phosphopeptides corresponding to the intracellular tyrosine sites of the ErbB receptor family have been synthesized to identify binding partners like SH2B1. colorado.edu The Fmoc-based solid-phase synthesis strategy enables the creation of these critical research tools, facilitating the elucidation of complex signaling networks. acs.org

Key Features of this compound in Phosphopeptide Synthesis for PPI Studies:

| Feature | Description | Reference |

| Site-Specific Incorporation | Allows for the precise placement of a phosphotyrosine mimic at any desired position within a peptide sequence. | chemimpex.com |

| Fmoc/tBu Compatibility | Fully compatible with the widely used Fmoc/tBu solid-phase peptide synthesis strategy. | acs.org |

| Benzyl (B1604629) Protection | The benzyl group protects the phosphate (B84403) moiety during synthesis and is typically removed during the final cleavage from the resin. peptide.com | |

| Mimicry of Natural Ligands | Synthesized phosphopeptides act as mimics of natural phosphoproteins, enabling the study of specific protein interactions. chemimpex.com |

Utility in Investigating Protein Kinase and Phosphatase Substrate Specificity

This compound is invaluable for elucidating the substrate specificity of protein tyrosine kinases and protein tyrosine phosphatases (PTPs). These enzymes play a crucial role in regulating cellular signaling by adding or removing phosphate groups from tyrosine residues, respectively. peptide.comnih.gov

Synthetic phosphopeptides containing this compound serve as well-defined substrates for in vitro kinase and phosphatase assays. peptide.comnih.gov By systematically varying the amino acid sequence flanking the phosphotyrosine residue, researchers can determine the consensus recognition sequences for specific kinases and phosphatases. This information is critical for understanding their biological roles and for the development of specific inhibitors. For instance, a combinatorial library approach using this amino acid has been employed to profile the substrate specificity of dual-specificity phosphatases like VH1 of the vaccinia virus. nih.gov

Construction of Phosphopeptide Libraries for Target Validation and Discovery

The generation of phosphopeptide libraries is a powerful approach for identifying and validating new therapeutic targets. chemimpex.com this compound is a key building block for creating these libraries, which consist of large collections of peptides with systematically varied sequences around a central phosphotyrosine residue. acs.orgnih.gov

These libraries can be screened against cell lysates or purified enzymes to identify novel protein-protein interactions or enzyme substrates. acs.org For example, a library of phosphopeptides was used to identify seven sites on ErbB receptors that bind to the SH2B1 protein with high affinity. colorado.edu This high-throughput screening approach can accelerate the discovery of new drug targets and provide insights into the signaling pathways that are dysregulated in diseases like cancer. nih.gov

Example of a Phosphopeptide Library Design for Screening:

A common library format is Ac-X-X-X-pY-X-X-X-NH2, where 'pY' is the phosphotyrosine incorporated using this compound, and 'X' represents a mixture of amino acids at each position. This allows for the rapid identification of the preferred amino acids at positions flanking the phosphotyrosine for a given binding protein or enzyme.

Development of Chemical Probes and Activity-Based Profiling Tools

This compound is instrumental in the synthesis of chemical probes and activity-based probes (ABPs) designed to study the functional state of enzymes in complex biological samples. nih.gov ABPs are powerful tools that covalently bind to the active site of an enzyme, providing a direct measure of its activity. nih.gov

By incorporating a phosphotyrosine mimic, such as that derived from this compound, into a probe scaffold, researchers can create tools that specifically target phosphotyrosine-dependent enzymes like PTPs. acs.org These probes often include a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to enable visualization and purification of the labeled enzymes. nih.gov This approach, known as activity-based protein profiling (ABPP), is crucial for understanding the roles of enzymes in disease and for the development of targeted therapies. nih.gov

Integration into Bioconjugation Strategies for Novel Biomaterial Development

The application of this compound extends to the field of biomaterials through its use in bioconjugation. Phosphopeptides synthesized with this building block can be immobilized on surfaces to create novel biomaterials with specific biological activities. chemimpex.com

For example, surfaces functionalized with phosphopeptides can be used to study cell adhesion, to purify phosphotyrosine-binding proteins, or to develop materials that can modulate cellular signaling pathways. These materials have potential applications in tissue engineering, diagnostics, and the development of medical devices that resist biofilm formation. unimi.it

Research on the Functional Roles of Tyrosine Phosphorylation in Disease Mechanisms

Tyrosine phosphorylation is a critical regulatory mechanism that is often dysregulated in human diseases, particularly cancer. nih.gov Synthetic phosphopeptides, made possible by the use of this compound, are essential tools for investigating the roles of aberrant tyrosine phosphorylation in disease pathogenesis. chemimpex.com

By creating peptides that mimic the phosphorylated state of oncoproteins or their substrates, researchers can study the downstream effects of these modifications on signaling pathways that control cell growth, proliferation, and survival. chemimpex.com This knowledge is fundamental for the development of targeted cancer therapies that aim to correct these dysregulated signaling events. chemimpex.comnih.gov

Analytical and Characterization Methodologies for Peptides Containing Fmoc Tyr Hpo3bzl Oh Derived Residues

Spectroscopic Techniques for Structural Elucidation of Synthesized Phosphopeptides

Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P-NMR spectroscopy is a powerful, non-destructive technique used to directly observe the phosphorus atom within the phosphotyrosine residue. It provides critical information regarding the chemical environment of the phosphate (B84403) group. For instance, in a study examining the stability of the benzyl (B1604629) protecting group, gel-phase ³¹P-NMR spectroscopy was used to monitor the deprotection process during solid-phase peptide synthesis (SPPS). nih.gov This technique confirmed that one of the two benzyl groups on a related Boc-protected phosphotyrosine was removed during TFA treatment, while the other remained intact throughout the synthesis, demonstrating the utility of ³¹P-NMR in tracking protecting group status. nih.gov

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is employed to analyze the secondary structure of the purified phosphopeptides in solution. The conformation of a peptide can be significantly influenced by the introduction of a bulky and charged phosphate group. CD analysis can reveal whether the peptide adopts a random coil, α-helical, or β-sheet conformation. A study on an O-phosphotyrosine-containing peptide utilized circular dichroism to show that the peptide exhibited a greater degree of helicity in water at low concentrations. researchgate.net This information is crucial for understanding how phosphorylation might affect the peptide's biological activity and its interaction with binding partners.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are central to the isolation and purity verification of phosphopeptides synthesized using Fmoc-Tyr(HPO3Bzl)-OH.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC is the most common method for both the purification and analytical assessment of synthetic peptides. nih.govsigmaaldrich-jp.com After the peptide is cleaved from the solid support, the crude product is typically dissolved in an aqueous solvent and purified by preparative RP-HPLC. nih.gov The purity of the collected fractions is then assessed using analytical RP-HPLC. nih.govsigmaaldrich.comsigmaaldrich.com Peptides containing the Tyr(PO(OBzl)OH) residue are generally more hydrophobic and thus more strongly retained on RP-HPLC columns compared to their non-phosphorylated or fully deprotected counterparts. sigmaaldrich-jp.com The progress of cleavage reactions can also be monitored by HPLC to minimize side reactions, such as the loss of protecting groups. sigmaaldrich-jp.com Purity is often reported as a percentage based on the HPLC chromatogram at a specific wavelength. sigmaaldrich.comsigmaaldrich.com

Table 1: Typical RP-HPLC Systems for Phosphopeptide Analysis

| Parameter | Typical Condition | Purpose | Source |

|---|---|---|---|

| Column | C18 reversed-phase | Separation based on hydrophobicity | nih.govsigmaaldrich-jp.com |

| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to improve peak shape | nih.gov |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for elution | nih.gov |

| Gradient | Linear gradient of Mobile Phase B | To elute peptides with varying hydrophobicity | nih.gov |

| Detection | UV absorbance at 214 nm or 280 nm | Detection of peptide bonds and aromatic residues | sigmaaldrich-jp.com |

| Buffer System | 0.1 M ammonium (B1175870) acetate (B1210297) | Alternative non-acidic buffer for purification | sigmaaldrich-jp.com |

Mass Spectrometry Approaches for Sequence and Phosphorylation Site Confirmation

Mass spectrometry (MS) is a cornerstone for the characterization of phosphopeptides, providing definitive confirmation of the peptide's identity, sequence, and the presence of the desired post-translational modification.

Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI-MS is routinely used to determine the molecular weight of the crude and purified peptide. sigmaaldrich-jp.com This allows for the immediate confirmation of a successful synthesis by comparing the observed mass with the expected mass of the peptide containing the Tyr(PO(OBzl)OH) residue. sigmaaldrich-jp.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS : MALDI-TOF MS is another valuable tool for determining the molecular weight of phosphopeptides. sigmaaldrich-jp.comresearchgate.net It is particularly useful for analyzing complex mixtures and can detect peptides containing the benzyl-protected phosphotyrosine. sigmaaldrich-jp.comresearchgate.net

Tandem Mass Spectrometry (MS/MS) : For unambiguous sequence verification and localization of the phosphorylation site, tandem MS (MS/MS) is employed. nih.gov In this technique, the parent ion corresponding to the full-length peptide is isolated and fragmented. The resulting fragment ions (b- and y-ions) are analyzed to reconstruct the amino acid sequence. The mass shift corresponding to the Tyr(PO(OBzl)OH) residue on a specific fragment ion confirms the precise location of the modification. This is especially critical in peptides with multiple potential phosphorylation sites. nih.gov

Table 2: Mass Spectrometry Data for a Model Phosphopeptide

| Analysis Stage | Technique | Information Obtained | Source |

|---|---|---|---|

| Initial Check | ESI-MS / MALDI-MS | Confirms expected molecular weight of the crude and purified peptide. | sigmaaldrich-jp.comresearchgate.net |

| Sequence Verification | Tandem MS (MS/MS) | Provides fragment ion data to confirm the amino acid sequence. | nih.gov |

| Phosphorylation Site | Tandem MS (MS/MS) | A mass shift of ~256.06 Da (C₁₃H₁₁O₄P) on a fragment ion confirms the location of the -Tyr(HPO₃Bzl)- residue. | nih.govnih.gov |

Advanced Methodologies for Quantitative Analysis of Phosphorylation Patterns

Beyond qualitative characterization, it is often necessary to quantify the extent of tyrosine phosphorylation, especially when studying cellular signaling networks.

While the primary use of this compound is in synthesis, the resulting phosphopeptides are crucial as standards and tools in developing quantitative assays. Recent advancements have focused on developing highly sensitive methods to quantify tyrosine phosphorylation in complex biological samples, such as tissues preserved in formalin-fixed paraffin-embedded (FFPE) blocks. nih.gov

These methods involve sophisticated sample processing, enrichment of phosphotyrosine-containing peptides using specific antibodies (pTyr enrichment), and multiplexed quantitative mass spectrometry, such as tandem mass tag (TMT) labeling. nih.gov This approach allows for the relative quantification of hundreds of pTyr sites from very small amounts of material, providing insights into patient-specific signaling networks and potential therapeutic targets. nih.gov The synthetic peptides produced using this compound can serve as invaluable internal standards in such complex mass spectrometry-based quantitative workflows to ensure accuracy and reproducibility.

Computational and Theoretical Studies Relevant to Fmoc Tyr Hpo3bzl Oh Chemistry

Molecular Dynamics Simulations of Phosphotyrosine-Containing Peptide Conformations

Molecular Dynamics (MD) simulations are a crucial computational tool for exploring the conformational landscapes of peptides containing phosphotyrosine (pTyr), the residue introduced by Fmoc-Tyr(HPO3Bzl)-OH. These simulations provide a dynamic picture of how phosphopeptides behave in solution and interact with binding partners.

Detailed research findings indicate that the conformational space of pTyr-containing peptides is complex and highly dependent on the local amino acid sequence. plos.orgnih.gov Simulations have been used to sample the conformations of phosphopeptides when bound to specific protein modules, such as the Src Homology 2 (SH2) domain. plos.orgnih.gov Using techniques like simulated annealing, researchers have shown that peptides of the sequence pYEEX (where X is a hydrophobic residue) can adopt both extended and helical conformations. plos.orgnih.gov The balance between these states is influenced by the interaction of the X residue with a hydrophobic pocket on the SH2 domain surface and the inherent helical propensity of the glutamic acid residues. plos.org In contrast, peptides with the sequence pYXNX predominantly adopt a β-turn conformation. nih.gov These findings suggest that the three residues C-terminal to the phosphotyrosine are critical determinants of the bound peptide's conformation. nih.gov

The accuracy of MD simulations is highly dependent on the force field used to describe the interatomic forces. semanticscholar.org Comparative studies on phosphorylated intrinsically disordered peptides have revealed significant differences between commonly used force fields. For instance, the CHARMM36m force field consistently produces more compact conformations with a higher incidence of salt bridges compared to the Amber ff99SB-ILDN+TIP4P-D force field. semanticscholar.org This difference is particularly pronounced in sequences with a large separation between the phosphorylated and positively charged residues, highlighting the importance of charge distribution in determining the conformational ensemble. semanticscholar.org The development of optimized force field parameters for phosphotyrosine, validated against experimental data and ab initio calculations, has been crucial for accurately simulating pTyr-containing systems and interpreting experimental results like NMR chemical shifts. acs.org

A systematic MD simulation framework has been developed to explore how phosphorylation affects local backbone dynamics and conformational preferences on a large scale. biorxiv.org By simulating thousands of different peptide sequences, this approach provides a reference dataset to understand the intrinsic effects of pTyr and other phosphorylated residues on peptide structure, which is invaluable for interpreting the behavior of phosphopeptides synthesized from precursors like this compound. biorxiv.org

Table 1: Comparison of Force Fields in MD Simulations of Phosphorylated Peptides

| Feature | Amber ff99SB-ILDN+TIP4P-D | CHARMM36m | Key Finding |

|---|---|---|---|

| Conformation | Samples less compact conformations. semanticscholar.org | Samples more compact conformations. semanticscholar.org | CHARMM36m may overestimate compactness compared to experimental estimates. semanticscholar.org |

| Salt Bridges | Lower probability of salt bridge formation. semanticscholar.org | Higher probability of stable salt bridge formation. semanticscholar.org | The treatment of electrostatic interactions and salt bridges is a major differentiator between force fields. semanticscholar.org |

| Secondary Structure | Tends to show more coil and irregular structures. semanticscholar.org | Produces a higher content of bends. semanticscholar.org | Differences are most significant in peptides where phosphorylated and charged residues are far apart in the sequence. semanticscholar.org |

Quantum Chemical Calculations of Reaction Pathways and Energetics in Fmoc-SPPS

Quantum chemical calculations are instrumental in understanding the mechanisms and energetics of reactions involved in Fmoc-based solid-phase peptide synthesis (SPPS), particularly for challenging sequences like multi-phosphorylated peptides. nih.govnih.gov These calculations can model reaction pathways, identify transition states, and determine activation energy barriers, providing insights that are difficult to obtain experimentally. nih.govarxiv.org

A critical step in Fmoc-SPPS is the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is typically done using a base like piperidine (B6355638). nih.gov However, for phosphorylated amino acids like those derived from Fmoc-Ser(HPO3Bzl)-OH or this compound, this step can be complicated by a side reaction: β-elimination. nih.govresearchgate.net Computational studies have been employed to rationalize why certain bases are more effective and selective than others. nih.govacs.org

Quantum chemical calculations, specifically of the Potential Energy Surfaces (PES), have been used to compare the reaction energetics of Fmoc deprotection versus β-elimination using different bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and piperidine. nih.govacs.org For a model system using Fmoc-Ser(PO3Bzl)-OH, calculations showed that with DBU, the energy barrier for the desired Fmoc deprotection is significantly lower than that for the undesired β-elimination. nih.govacs.org In contrast, when using piperidine, the energy barriers for both reactions are comparable, leading to a higher propensity for the side reaction. nih.gov These theoretical results explain the experimental observation that a low concentration of DBU at high temperatures can achieve rapid and clean Fmoc deprotection with minimal β-elimination, a crucial finding for the efficient synthesis of multi-phosphorylated peptides. nih.govacs.org

Table 2: Calculated Energy Barriers for Fmoc Deprotection vs. β-Elimination

| Base | Reaction Pathway | Calculated Activation Energy Barrier | Outcome |

|---|---|---|---|

| DBU | Fmoc Deprotection | 5.6 kcal/mol nih.gov | Kinetically favorable. nih.govacs.org |

| DBU | β-Elimination | 22.1 kcal/mol acs.org | Kinetically unfavorable; requires 16 kcal/mol more energy than deprotection. nih.govacs.org |

| Piperidine | Fmoc Deprotection | Comparable to β-elimination nih.gov | Leads to significant β-elimination byproduct. nih.govacs.org |

| Piperidine | β-Elimination | Comparable to Fmoc deprotection nih.gov | Competes effectively with the desired deprotection reaction. nih.govacs.org |

In Silico Design and Prediction of Optimized Fmoc-Protected Phosphotyrosine Derivatives

In silico methods are increasingly used not only to analyze but also to predict and optimize chemical processes and molecular design. nih.gov This is particularly relevant for the synthesis and application of peptides derived from this compound.

Computational models, including deep learning, have been developed to predict the outcomes of Fmoc deprotection reactions during automated fast-flow peptide synthesis. amidetech.com By analyzing thousands of deprotection traces, these models can map the structural representations of amino acids and peptide sequences to experimental parameters. amidetech.com They can predict deprotection efficiency with low error and help identify sequences prone to aggregation. amidetech.com Such predictive power allows for the computational, experimentally-aware design of synthesis protocols, optimizing reaction times and reagent use to improve yields, a significant step towards real-time optimization of peptide synthesis. amidetech.com

Beyond synthesis, computational tools guide the design of optimized phosphopeptide derivatives for therapeutic or research applications. nih.govacs.org Structure-based design, for example, has led to the discovery of novel phosphotyrosine mimetics. researchgate.net In one study, a heterocyclic (S)-isothiazolidinone ((S)-IZD) moiety was designed in silico to mimic the phosphate (B84403) group. researchgate.net When incorporated into dipeptides, this mimetic was shown to be an exceptionally potent and competitive inhibitor of protein tyrosine phosphatase 1B (PTP1B), with crystallographic data confirming that it binds to the active site precisely as predicted by the computational model. researchgate.net This demonstrates the power of in silico approaches to generate novel, optimized derivatives that build upon the foundational structure provided by phosphotyrosine.

Table 3: Examples of In Silico Approaches in Phosphopeptide Design and Synthesis

| Application | In Silico Method | Objective | Outcome |

|---|---|---|---|

| Synthesis Optimization | Deep Learning on UV-vis data amidetech.com | Predict Fmoc deprotection efficiency and minimize aggregation. amidetech.com | Model predicts reaction outcomes with <6% error, enabling optimization of flow synthesis protocols. amidetech.com |

| Novel Inhibitor Design | Structure-based design and in silico screening researchgate.net | Design potent phosphotyrosine mimetics for PTP1B inhibition. researchgate.net | Discovery of (S)-IZD as a highly potent pTyr mimetic, validated by crystallography. researchgate.net |

| Interfering Peptide Design | Hotspot identification, 3D modeling, binding energy evaluation nih.gov | Design peptides that modulate protein-protein interactions (PPIs). nih.gov | Generation of optimized peptides with enhanced stability and binding for therapeutic applications. nih.gov |

Structure-Activity Relationship (SAR) Studies of Phosphopeptides Derived from this compound

Peptides synthesized using this compound are essential tools for conducting structure-activity relationship (SAR) studies. These studies systematically alter the peptide's structure to understand how specific amino acids contribute to its biological activity, such as binding to proteins or serving as a substrate for enzymes. nih.gov

Computational and experimental SAR studies have been vital in dissecting the binding specificity of SH2 domains. nih.gov The affinity of a phosphopeptide for an SH2 domain is not determined by the phosphotyrosine alone but is heavily influenced by the surrounding amino acid sequence. nih.govelifesciences.org By synthesizing and testing libraries of peptides, researchers have established that the conformation and binding affinity are dictated by the residues C-terminal to the pTyr. nih.gov For example, binding affinities measured by fluorescence polarization correlate with the relative proportion of the extended peptide conformation, providing a quantitative link between structure and activity. nih.gov This information is critical for designing specific SH2 domain inhibitors. nih.gov

SAR studies are also used to probe the specificity of protein tyrosine phosphatases (PTPases). nih.gov In one approach, a phosphopeptide derived from the epidermal growth factor receptor (EGFR) was used as a scaffold. nih.gov By incorporating non-canonical amino acids and attaching various small molecules, a library of derivatives was created. nih.gov Screening this library against different PTPases revealed that the enzymes could be selectively targeted by specific chemical modifications on the peptide scaffold. nih.gov The results provide a baseline for designing more specific PTPase inhibitors and demonstrate how peptides containing pTyr serve as platforms for discovering new molecular probes and potential therapeutics. nih.gov

Table 4: Compound Names Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| N-Fmoc-O-(benzylphospho)-L-tyrosine | This compound |

| Phosphotyrosine | pTyr |

| Fluorenylmethyloxycarbonyl | Fmoc |

| 1,8-diazabicyclo[5.4.0]undec-7-ene | DBU |

| N-Fmoc-O-(tert-butyl)-L-tyrosine | Fmoc-Tyr(tBu)-OH |

| N-Fmoc-Serine(monobenzylphosphate) | Fmoc-Ser(HPO3Bzl)-OH, Fmoc-Ser(PO(OBzl)OH)-OH |

| (S)-isothiazolidinone | (S)-IZD |

| Protein Tyrosine Phosphatase 1B | PTP1B |

Future Directions and Emerging Research Fronts

Innovations in Orthogonal Protecting Group Strategies for Tyrosine Phosphorylation

The benzyl (B1604629) (Bzl) group in Fmoc-Tyr(HPO3Bzl)-OH provides robust protection for the phosphate (B84403) moiety but requires strong acid for removal, which can be incompatible with sensitive modifications elsewhere in a peptide. The future lies in developing more sophisticated and truly orthogonal protecting group strategies that allow for milder and more selective deprotection.

A key area of innovation is the development of "safety-catch" protecting groups. mdpi.comiris-biotech.de These groups are stable throughout the standard Fmoc-based solid-phase peptide synthesis (SPPS) but can be "activated" by a specific chemical transformation, rendering them labile to conditions that were previously benign. mdpi.com For instance, arylalkyl sulfoxide-based groups are stable to both the basic conditions used for Fmoc removal and the trifluoroacetic acid (TFA) used for side-chain deprotection. csic.es However, upon reduction of the sulfoxide (B87167) to a sulfide, the protecting group becomes readily cleavable by TFA. iris-biotech.decsic.es Applying this logic to phosphate protection on tyrosine could yield a building block that offers greater flexibility, particularly for the synthesis of peptides with multiple, differentially protected phosphorylated residues.

Another frontier is the exploration of protecting groups removable under conditions entirely orthogonal to both base and strong acid. This includes groups cleaved by photolysis, enzymatic reaction, or metal catalysis. csic.es Such strategies would represent a move towards a "four-dimensional" protecting group scheme, allowing for the stepwise deprotection of different sites on a complex peptide with unparalleled precision. csic.es This level of control is essential for synthesizing branched or cyclic peptides where specific phosphotyrosine residues must be unmasked selectively. iris-biotech.decsic.es

Table 1: Comparison of Existing and Emerging Protecting Group Strategies for Phosphotyrosine

| Protecting Group Strategy | Deprotection Condition | Orthogonality with Fmoc-SPPS | Advantages | Future Innovations |

| Benzyl (Bzl) | Strong Acid (e.g., TFA, HF) | Quasi-orthogonal (potential for partial cleavage during repeated TFA steps for other groups) | Well-established, commercially available. sigmaaldrich.compeptide.com | Not applicable |

| Safety-Catch (e.g., Msib, Msbh) | Two-step: 1. Activation (e.g., reduction) 2. Mild Acid (TFA) | Fully Orthogonal | High stability during synthesis, tunable lability. mdpi.comcsic.es | Application to phosphate protection; development of new activation triggers. |

| Photolabile Groups (e.g., Hnb) | UV Light | Fully Orthogonal | Spatially and temporally controlled deprotection. nih.gov | Improving cleavage efficiency and minimizing potential side reactions. |

| Enzyme-Labile Groups | Specific Enzymes | Fully Orthogonal | High specificity under physiological conditions. | Identifying and engineering enzymes for broader synthetic use. |

| Metal-Catalyzed Cleavage (e.g., Alloc) | Pd(0) Catalysis | Fully Orthogonal | Mild deprotection conditions. csic.es | Development of phosphate protectors compatible with this chemistry. |

Development of Novel Linkers and Resins for Enhanced Phosphopeptide Synthesis

The solid support (resin) and the linker that attaches the nascent peptide to it are critical determinants of synthesis efficiency. For phosphopeptides, which are highly charged and prone to aggregation, innovations in this area are paramount. biosynth.comrsc.org Standard polystyrene (PS) resins often perform poorly due to their hydrophobicity, which can lead to peptide aggregation and incomplete reactions. csic.es

Future research is focused on developing novel resins with improved solvation properties. Polyethylene (B3416737) glycol (PEG)-based resins, such as PEG-PS, have shown promise as they provide a more hydrophilic environment, reducing aggregation and improving the diffusion of reagents. csic.es Further advancements may involve creating "smart" resins whose properties, such as swelling or polarity, can be dynamically altered during synthesis to optimize each chemical step.

Linker technology is also advancing beyond its traditional role of simply anchoring the peptide. "Safety-catch" linkers, which operate on the same principle as safety-catch protecting groups, offer significant advantages. mdpi.com They remain stable throughout synthesis but can be activated for cleavage under specific, mild conditions, which is beneficial for sensitive phosphopeptides. mdpi.com Researchers are also designing linkers that assist in the solubilization of the growing peptide chain. By incorporating solubilizing moieties, these linkers can help to disrupt the intermolecular hydrogen bonding that leads to aggregation, a major challenge in synthesizing sequences with multiple phosphate groups. researchgate.net

Table 2: Emerging Resins and Linkers for Phosphopeptide Synthesis

| Innovation | Principle | Advantage for Phosphopeptide Synthesis |

| PEG-Grafted Resins | Combines the mechanical stability of polystyrene with the favorable solvation properties of polyethylene glycol. | Reduces peptide aggregation, improves reagent access, and enhances coupling efficiency for bulky residues like this compound. csic.es |

| Solubilizing Linkers | The linker itself contains chemical groups that help to keep the growing peptide chain in a solvated, non-aggregated state. | Overcomes poor solubility of multi-phosphorylated peptides, leading to higher purity and yield. nih.gov |

| Safety-Catch Linkers | Linker is stable to standard deprotection conditions but can be activated for cleavage by a specific chemical reaction. | Allows for orthogonal cleavage strategies, protecting the final phosphopeptide from harsh cleavage cocktails. mdpi.com |

| Hydrophilic Ion-Pairing Resins | Resins with charged groups that can form ion pairs with the negatively charged phosphate groups on the peptide. | May help to sequester the phosphate groups, reducing electrostatic repulsion that hinders subsequent coupling reactions. |

Expansion of this compound Applications in High-Throughput Screening and Diagnostics

The ability to synthesize specific phosphopeptides using building blocks like this compound is fundamental to modern biological research and diagnostics. These synthetic peptides are indispensable tools for developing assays, validating antibodies, and serving as standards in quantitative proteomics.

In high-throughput screening (HTS), synthetic phosphopeptides are used to identify and characterize inhibitors of protein tyrosine kinases and phosphatases, which are major drug targets. researchgate.net Future efforts will involve using this compound to create large, diverse libraries of phosphopeptides to screen for novel therapeutics with high specificity. rsc.orgbiorxiv.org Automated, rapid synthesis techniques, such as flow-based synthesis, will facilitate the production of these libraries, enabling the screening of vast chemical spaces. rsc.org

In diagnostics, there is a growing need for methods to accurately quantify tyrosine phosphorylation in clinical samples, as aberrant signaling is a hallmark of many diseases, including cancer. cas.cnaacrjournals.org Synthetic phosphopeptides generated with this compound are critical for developing and validating targeted mass spectrometry assays, such as Multiple Reaction Monitoring (MRM) or SureQuant. nih.govnih.gov These assays allow for the precise and reproducible quantification of specific phosphotyrosine sites in complex biological samples like tumor tissues, potentially guiding patient stratification and personalized therapy. aacrjournals.orgnih.gov Emerging techniques, such as incorporating 19F-labeled tyrosine analogues, which can be detected by NMR, also rely on chemical synthesis to create the necessary standards and probes for quantitative analysis. cas.cnustc.edu.cn

Integration of this compound Chemistry with Synthetic Protein Engineering

While recombinant methods are powerful, they often fail to produce homogeneously phosphorylated proteins, especially those with multiple phosphorylation sites. rsc.org Chemical protein synthesis offers a solution by allowing for the precise, site-specific incorporation of post-translational modifications (PTMs). rsc.org this compound is a cornerstone of this approach, enabling the creation of fully synthetic proteins or large protein domains containing phosphotyrosine at defined positions.

The integration of Fmoc-based SPPS with techniques like native chemical ligation (NCL) has revolutionized the synthesis of modified proteins. nih.gov In this strategy, smaller peptide fragments, at least one of which is synthesized using this compound, are chemically joined together to form a full-length protein. This chemoenzymatic or fully chemical approach provides access to protein phosphoforms that are impossible to obtain from cellular expression systems. rsc.org

These engineered phosphoproteins are invaluable for dissecting the functional consequences of specific phosphorylation events. They allow researchers to ask precise questions about how phosphorylation at a particular site affects protein structure, enzyme activity, protein-protein interactions, and cellular signaling. As synthetic methods become more robust, the use of this compound will be central to the engineering of proteins with complex, custom-designed phosphorylation patterns to probe and manipulate biological systems with unprecedented control.

Addressing Remaining Challenges in the Synthesis of Highly Modified and Complex Phosphopeptides

Despite significant progress, the synthesis of peptides containing multiple phosphorylation sites remains a formidable challenge. rsc.org The bulky, negatively charged nature of the protected phosphate group introduces several difficulties. rsc.org

Key Challenges and Emerging Solutions:

Steric Hindrance and Electrostatic Repulsion: Coupling a protected phosphoamino acid, or coupling another amino acid to it, is often slow and inefficient due to steric bulk and charge repulsion, leading to deletion sequences. researchgate.net

Solution: The development of highly efficient coupling reagents (e.g., HATU) and the use of microwave-assisted SPPS can increase reaction kinetics and drive couplings to completion. researchgate.netgenscript.combiorxiv.org Automated flow peptide synthesis (AFPS) allows for rapid optimization of coupling conditions to mitigate these issues. rsc.org

β-Elimination: During the base-mediated Fmoc deprotection step, phosphoserine and phosphothreonine are susceptible to a side reaction called β-elimination. While less common for phosphotyrosine, it can still be a concern under harsh conditions.

Solution: Research has shown that using very low concentrations of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at high temperatures for very short periods can achieve rapid and complete Fmoc removal while minimizing β-elimination. acs.org This approach is particularly effective in heated, flow-based synthesizers. rsc.org

Aggregation and Poor Solubility: As multiple charged phosphate groups are added, the peptide can aggregate on the resin, making it inaccessible to reagents. biosynth.comresearchgate.net

Solution: In addition to the use of PEG resins, backbone protection strategies are being explored. Temporarily modifying the peptide backbone with groups like Hmb can disrupt interchain hydrogen bonding, preventing aggregation and improving synthetic outcomes. nih.gov

Purification: The final purification of highly phosphorylated peptides by reverse-phase HPLC is often difficult due to their high polarity and the presence of closely related side products. biosynth.com

Solution: The development of novel stationary phases for HPLC and the use of alternative purification techniques, such as ion-exchange chromatography, are being investigated to improve the separation of these complex molecules.

Overcoming these hurdles is the final frontier in phosphopeptide synthesis. Success will require a multi-pronged approach that combines innovations in protecting groups, linkers, resins, and reaction conditions to enable the routine and efficient synthesis of heavily modified phosphopeptides for advanced biological studies. rsc.org

Q & A

Q. What is the standard protocol for synthesizing phosphotyrosine-containing peptides using Fmoc-Tyr(HPO3Bzl)-OH?

The synthesis involves Fmoc-based solid-phase peptide synthesis (SPPS) . The benzyl (Bzl) group on the HPO3 moiety protects the phosphate during synthesis. Steps include:

- Coupling : Use this compound with activating agents like HATU or PyBOP in DMF, followed by Fmoc deprotection with 20% piperidine .

- Deprotection and cleavage : After chain assembly, treat the resin with a TFA-based cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) to remove the Bzl group and release the peptide .

- Purification : Reverse-phase HPLC with a C18 column and MS characterization are critical for verifying phosphorylation and purity (>95%) .

Q. How should this compound be stored to maintain stability?

Q. What analytical methods are recommended for validating phosphorylation in synthesized peptides?

- Mass spectrometry (MS) : Confirm molecular weight and phosphorylation via MALDI-TOF or ESI-MS .

- HPLC : Assess purity using gradients of acetonitrile/water with 0.1% TFA. Phosphorylated peptides often exhibit delayed retention times due to increased hydrophilicity .

Advanced Research Questions

Q. How can coupling efficiency be optimized for this compound in automated SPPS?

- Microwave-assisted synthesis : Reduces coupling time (e.g., 5 minutes at 50°C) and improves yield by enhancing reagent diffusion into resin pores .

- Double coupling : Repeat coupling steps for sterically challenging sequences. Monitor with ninhydrin or chloranil tests .

- Solvent choice : Use DMF:DCM (1:1) to improve solubility of protected tyrosine derivatives .

Q. What are the implications of incomplete Bzl deprotection, and how can this be resolved?

Q. How does the position of Tyr(HPO3Bzl) in a peptide sequence influence synthesis success?

- N-terminal placement : May require orthogonal protection (e.g., ivDde) to prevent premature deprotection.

- C-terminal placement : Use pre-loaded Wang resin to minimize steric hindrance.

- Internal positions : Avoid adjacent bulky residues (e.g., Trp, Arg) that reduce coupling efficiency. Circular dichroism (CD) can assess conformational interference .

Q. How can phosphorylation stoichiometry be quantified in complex peptide mixtures?

Q. What are the stability challenges of this compound under basic conditions?

- Risk : The Bzl group may hydrolyze prematurely in prolonged basic environments (e.g., during Fmoc deprotection).

- Mitigation : Limit piperidine exposure to ≤2 minutes per deprotection cycle. Use milder bases like DBU for sensitive sequences .

Data Contradiction and Troubleshooting

Q. Conflicting reports on the solubility of this compound in DMF: How to address this?

Q. Discrepancies in phosphorylation efficiency between manual and automated synthesis: Causes and solutions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.